

Spectroscopic Analysis of 2-Iodo-5-methylbenzenesulfonic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodo-5-methylbenzenesulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **2-Iodo-5-methylbenzenesulfonic acid** (CAS RN: 139778-27-1), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, and experimental data for a closely related analogue, 2-Iodo-5-methylbenzoic acid, for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). These data points are crucial for the structural elucidation and quality control of this important chemical entity.

Predicted ^1H and ^{13}C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the predicted chemical shifts for the protons (^1H) and carbon atoms (^{13}C) of **2-Iodo-5-methylbenzenesulfonic acid**. These predictions are based on established principles of NMR spectroscopy and analysis of similar molecular structures.

Table 1: Predicted ^1H NMR Spectral Data for **2-Iodo-5-methylbenzenesulfonic acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.0	d	1H	Aromatic H
~7.5	dd	1H	Aromatic H
~7.2	d	1H	Aromatic H
~2.4	s	3H	-CH ₃
~11-13	br s	1H	-SO ₃ H

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for **2-Iodo-5-methylbenzenesulfonic acid**

Chemical Shift (ppm)	Assignment
~145	Aromatic C-S
~142	Aromatic C-I
~140	Aromatic C-CH ₃
~135	Aromatic C-H
~132	Aromatic C-H
~128	Aromatic C-H
~21	-CH ₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. The following data is for the analogous compound, 2-Iodo-5-methylbenzoic acid, and is expected to show similar characteristic peaks for the aromatic and methyl groups, with the key difference being the sulfonic acid group instead of a carboxylic acid group. The characteristic S=O stretching vibrations for a sulfonic acid typically

appear in the regions of 1350-1470 cm^{-1} (asymmetric) and 1140-1180 cm^{-1} (symmetric). The broad O-H stretch of the sulfonic acid is expected between 2800-3200 cm^{-1} .^[1]

Table 3: IR Spectral Data for 2-Iodo-5-methylbenzoic acid

Wavenumber (cm^{-1})	Intensity	Assignment
~3000	Strong, Broad	O-H Stretch (Carboxylic Acid)
~2920	Medium	C-H Stretch (Aromatic)
~1700	Strong	C=O Stretch (Carboxylic Acid)
~1600, ~1470	Medium	C=C Stretch (Aromatic)
~1300	Medium	C-O Stretch / O-H Bend
~820	Strong	C-H Bend (Aromatic)

Data obtained from the NIST WebBook for 2-Iodo-5-methylbenzoic acid.^[2]

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The following data is for the analogous compound, 2-Iodo-5-methylbenzoic acid. The molecular ion peak for **2-Iodo-5-methylbenzenesulfonic acid** is expected at m/z 298 (for the most common isotopes).

Table 4: Mass Spectrometry Data for 2-Iodo-5-methylbenzoic acid

m/z	Relative Intensity (%)	Assignment
262	100	[M] ⁺ (Molecular Ion)
245	40	[M-OH] ⁺
217	25	[M-COOH] ⁺
117	30	[M-I-CO] ⁺
91	50	[C ₇ H ₇] ⁺

Data obtained from the NIST WebBook for 2-Iodo-5-methylbenzoic acid.[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of solid aromatic sulfonic acids involves the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to ensure sample solubility and to avoid interfering signals.
- **Instrument Setup:** The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher). Standard acquisition parameters are used for both ¹H and ¹³C NMR.
- **Data Acquisition:** For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- **Data Processing:** The raw data is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like **2-Iodo-5-methylbenzenesulfonic acid**, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.[3][4][5]

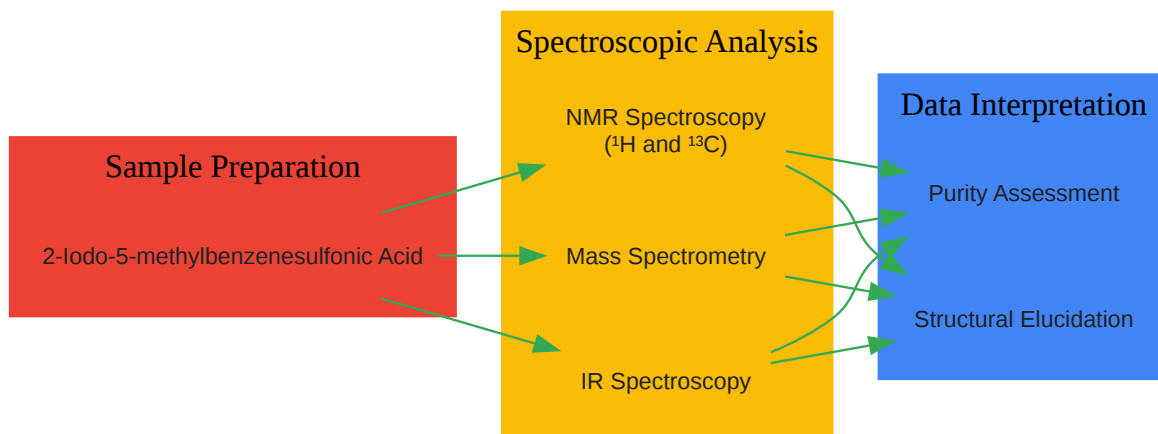
- ATR-FTIR: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. The IR spectrum is then recorded.^[5]
- KBr Pellet: A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis.^[5]

Mass Spectrometry (MS)

For organic sulfonated compounds, Electrospray Ionization (ESI) is a common and effective ionization technique.^{[6][7]}

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) at a low concentration (e.g., 1-10 µg/mL).
- Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
- Ionization: ESI is used to generate ions in the gas phase. This can be done in either positive or negative ion mode, though negative mode is often preferred for sulfonic acids.
- Mass Analysis: The ions are then separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations



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References

- 1. researchgate.net [researchgate.net]
- 2. 2-Iodo-5-methylbenzoic acid [webbook.nist.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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